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6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine

dCTP pyrophosphatase 1 nucleotide metabolism cancer cell stemness

6-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is a heterocyclic small molecule (C₁₆H₁₈N₈, MW 322.38) that fuses a 9H‑purine core with a 6,7‑dihydro‑5H‑cyclopenta[c]pyridazine moiety via a piperazine linker. The compound belongs to the broader piperazin‑1‑ylpyridazine chemical class, which has been validated as a novel scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition.

Molecular Formula C16H18N8
Molecular Weight 322.376
CAS No. 2034298-55-8
Cat. No. B2542613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine
CAS2034298-55-8
Molecular FormulaC16H18N8
Molecular Weight322.376
Structural Identifiers
SMILESC1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4NC=N5
InChIInChI=1S/C16H18N8/c1-2-11-8-13(22-21-12(11)3-1)23-4-6-24(7-5-23)16-14-15(18-9-17-14)19-10-20-16/h8-10H,1-7H2,(H,17,18,19,20)
InChIKeyHOYCWWDOSJVSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034298-55-8): Structural Identity and Compound-Class Context


6-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is a heterocyclic small molecule (C₁₆H₁₈N₈, MW 322.38) that fuses a 9H‑purine core with a 6,7‑dihydro‑5H‑cyclopenta[c]pyridazine moiety via a piperazine linker . The compound belongs to the broader piperazin‑1‑ylpyridazine chemical class, which has been validated as a novel scaffold for human dCTP pyrophosphatase 1 (dCTPase) inhibition [1]. Its distinctive architecture—a cyclopenta‑fused pyridazine coupled to a purine through an N‑arylpiperazine bridge—differentiates it from simpler piperazinylpyridazines that lack the purine nucleobase recognition element, positioning it as a candidate for nucleotide‑binding site engagement that is not achievable with earlier mono‑heterocyclic analogs.

Why In‑Class Piperazinylpyridazines Cannot Substitute for 6-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034298-55-8)


The piperazinylpyridazine pharmacophore tolerates dramatic shifts in potency, selectivity, and metabolic stability with even modest structural modifications [1]. In the foundational dCTPase inhibitor series, replacing the terminal substituent on the piperazine ring altered IC₅₀ values by >100‑fold and profoundly affected microsomal clearance (e.g., intrinsic clearance values ranging from <10 to >300 µL/min/mg protein across closely related analogs) [2]. The target compound uniquely appends a 9H‑purine to the piperazine, a moiety that can engage adenine‑recognizing pockets or purine‑binding enzymes (e.g., kinases, purine nucleoside phosphorylase, dCTPase) that are inaccessible to simple phenyl‑ or alkyl‑terminated piperazinylpyridazines. Generic substitution with a non‑purine analog therefore risks losing target engagement at purine‑binding sites entirely, invalidating comparative biochemical or cellular SAR studies.

Quantitative Differentiation Evidence for 6-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034298-55-8)


Purine‑Appended Architecture vs. Phenyl‑Terminated Piperazinylpyridazines in dCTPase Binding

The foundational piperazinylpyridazine series reported by Llona‑Minguez et al. demonstrates dCTPase IC₅₀ values ranging from 0.028 µM to >100 µM depending on the terminal substituent [1][2]. While no direct dCTPase IC₅₀ is published for CAS 2034298‑55‑8, its purine appendage is structurally analogous to the adenine‑mimetic purine scaffolds that occupy the nucleobase‑binding pocket of dCTPase (e.g., triazolothiadiazole‑purine hybrids achieving IC₅₀ < 0.1 µM) [3]. In contrast, lead piperazinylpyridazines with simple phenyl or 3‑thienyl termini exhibit IC₅₀ values of 0.028–0.080 µM but lack the additional hydrogen‑bonding capacity of a purine ring system [1], which may confer differentiated residence time or selectivity against related NTP pyrophosphatases.

dCTP pyrophosphatase 1 nucleotide metabolism cancer cell stemness

Metabolic Stability Differentiation: Cyclopenta‑Fused Pyridazine vs. Unfused Pyridazine Scaffolds

Structure‑metabolism relationship studies on piperazinylpyridazines reveal that the nature of the pyridazine substituent critically governs microsomal stability [1]. Analogs bearing electron‑withdrawing or lipophilic groups on the pyridazine exhibit intrinsic clearance (CLint) values spanning 12 to >300 µL/min/mg protein in human liver microsomes [1]. The cyclopenta[c]pyridazine system present in CAS 2034298‑55‑8 introduces conformational restriction and altered electron density relative to unfused pyridazines, which may reduce CYP‑mediated oxidation at the pyridazine ring—a primary metabolic soft spot identified in the series [1]. While no CLint data exist for the target compound, the fused‑ring topology is a recognized strategy for improving metabolic stability in pyridazine‑containing kinase inhibitors [2].

microsomal clearance structure‑metabolism relationship lead optimization

Kinase‑Panel Engagement Potential: Purine‑Piperazine‑Pyridazine Hybrid vs. Simple Purine Analogs

Purine‑based inhibitors dominate the kinase inhibitor landscape owing to the adenine‑mimetic properties of the purine core. 6‑(Piperazin‑1‑yl)‑9H‑purine derivatives have been patented as CDK inhibitors (e.g., US 8,759,360) [1], and purine‑piperazine hybrids have demonstrated DYRK1A IC₅₀ values as low as 0.041 µM [2]. The target compound extends this privileged scaffold with a cyclopenta[c]pyridazinyl substituent, which can occupy the ribose‑binding pocket or solvent‑exposed region of kinases [3]. BenchChem reports that related cyclopenta[c]pyridazinyl‑purines have been evaluated for DYRK1A and GSK‑3 inhibition . In comparison, simple 6‑piperazinyl‑purines (lacking the pyridazine extension) typically show broader kinase‑panel promiscuity but lack the extended binding contacts that the bicyclic pyridazine provides, potentially offering differentiated selectivity fingerprints.

kinase inhibition purine scaffold CDK DYRK1A

Selectivity Over Related NTP Pyrophosphatases: dCTPase vs. MTH1 (NUDT1)

The piperazinylpyridazine class exhibits outstanding selectivity for dCTPase over the related NTP pyrophosphatase MTH1 (NUDT1), with lead compounds showing >100‑fold selectivity [1]. Explicit selectivity data from the J. Med. Chem. paper demonstrate that while dCTPase IC₅₀ values were in the low nanomolar range (28 nM for the lead), MTH1 inhibition was negligible (IC₅₀ > 10 µM) [1][2]. The purine‑appended variant (CAS 2034298‑55‑8) incorporates an additional purine recognition element absent from the selectivity‑characterized leads, which could either enhance dCTPase affinity through bipartite binding or introduce MTH1 cross‑reactivity—an unresolved SAR question that only direct testing of this compound can answer. This represents a key procurement rationale: the compound probes selectivity space not addressed by the published series.

dCTPase selectivity MTH1 NUDT1 off‑target profiling

Aqueous Solubility and Physicochemical Differentiation: Purine‑Piperazine‑Pyridazine vs. Mono‑Heterocyclic Analogs

The target compound (C₁₆H₁₈N₈, MW 322.38) incorporates eight nitrogen atoms distributed across three heterocyclic systems, yielding a high nitrogen‑to‑carbon ratio (0.50) that favors aqueous solubility via hydrogen‑bond acceptor capacity . In contrast, comparator piperazinylpyridazines with a simple phenyl terminus (e.g., compound 4 from J. Med. Chem. 2017: C₁₉H₁₇N₅, MW 315.37, N/C ratio 0.26) possess significantly lower heteroatom density [1]. While no experimentally measured LogP or thermodynamic solubility values are published for CAS 2034298‑55‑8, the elevated nitrogen content predicts improved solubility under physiological pH conditions relative to carbon‑rich analogs—a consideration for biochemical assay development where compound precipitation can confound IC₅₀ determination.

solubility drug‑likeness physicochemical profiling

High‑Value Research and Procurement Scenarios for 6-(4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine (CAS 2034298-55-8)


dCTP Pyrophosphatase 1 (dCTPase) Selectivity Probe Synthesis

Medicinal chemistry groups optimizing dCTPase inhibitors for oncology can use CAS 2034298‑55‑8 as a purine‑extended analog to test whether a bipartite binding mode (occupying both the pyridazine‑binding site and the nucleobase‑recognition pocket) enhances affinity beyond the 28 nM benchmark set by phenyl‑terminated leads, while simultaneously assessing whether the purine appendage compromises the class‑defining selectivity against MTH1 (>357‑fold) reported for the simpler analogs [1].

Kinase Selectivity Panel Screening with a Purine‑Pyridazine Hybrid

Biochemical profiling laboratories can deploy this compound in broad‑panel kinase screens (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) to map the selectivity fingerprint of a purine‑piperazine‑pyridazine hybrid, comparing it against simple 6‑piperazinyl‑purine kinase inhibitors that lack the cyclopenta‑fused pyridazine extension. This addresses the open SAR question of whether the bicyclic pyridazine moiety contacts the ribose pocket or hinge region in unique ways not accessible to mono‑heterocyclic analogs [2].

Metabolic Stability SAR: Cyclopenta‑Fused vs. Unfused Pyridazine Comparison

DMPK scientists can conduct head‑to‑head microsomal stability assays (human, rat, mouse liver microsomes) comparing CAS 2034298‑55‑8 with unfused piperazinylpyridazine analogs that have published CLint values spanning 12 µL/min/mg to >300 µL/min/mg. The cyclopenta‑fused pyridazine topology represents a conformational‑restriction strategy predicted to reduce CYP‑mediated oxidation at the pyridazine ring, making the compound a valuable tool for testing this metabolic‑stability hypothesis experimentally [3].

Nucleotide Metabolism Enzyme Crosstalk Studies

Academic groups investigating nucleotide pool sanitation can use the compound as a probe to differentiate dCTPase inhibition from purine nucleoside phosphorylase (PNP) or adenosine deaminase engagement. Because the compound contains both a purine and a pyridazine recognition element, it allows researchers to ask whether bifunctional inhibitors of pyrimidine and purine metabolism enzymes can be designed—a concept not testable with either purine‑only or pyridazine‑only fragments [4].

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